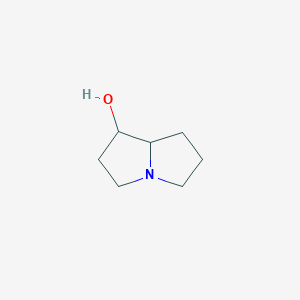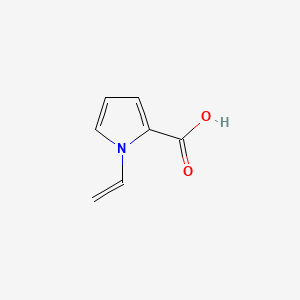
1-Vinyl-1H-pyrrole-2-carboxylic acid
Vue d'ensemble
Description
1-Vinyl-1H-pyrrole-2-carboxylic acid is a chemical compound with the empirical formula C7H7NO2 . It has a molecular weight of 137.14 . The SMILES string for this compound is OC(=O)c1cccn1C=C .
Molecular Structure Analysis
The InChI string for this compound is 1S/C7H7NO2/c1-2-8-5-3-4-6(8)7(9)10/h2-5H,1H2,(H,9,10) . This indicates the connectivity and hydrogen count of the molecule, but does not provide information on its 3D structure.Applications De Recherche Scientifique
Chemical Synthesis and Reactions
- 1-Vinyl-1H-pyrrole-2-carboxylic acid is used in chemical synthesis, demonstrating varied reactions with different compounds. For instance, the reaction with methyl pyrrole-2-carboxylate and epoxides can yield compounds like trans-1-styrylpyrrole-2-carboxylic acid under dry conditions and 1-(2-hydroxy-2-phenylethyl)pyrrole-2-carboxylic acid under moist conditions, leading to other derivative compounds upon further treatment (Irwin & Wheeler, 1972).
Catalysis and C-H Bond Cleavage
- Ruthenium-catalyzed oxidative vinylation of heteroarene carboxylic acids, including pyrrole-2-carboxylic acids, demonstrates the catalytic capabilities of this compound. This process effectively proceeds through directed C-H bond cleavage, producing various vinylated products (Ueyama et al., 2011).
Synthesis of Pyrrole Derivatives
- Synthesizing pyrrole-2-carboxylic acids and their N-vinyl derivatives is another key application. The haloform cleavage of certain pyrrole compounds gives rise to these derivatives, which exhibit unique decomposition properties (Sobenina et al., 1990).
Polymer Science
- In polymer science, the compound finds application in the creation of carboxylic acid-functionalized polypyrrole-silica microparticles. These particles have been synthesized through copolymerization processes and are characterized by high thermal stability, showing potential for biomedical applications (Maeda, Corradi, & Armes, 1995).
Novel Compound Synthesis
- Synthesis of complex organic compounds like benzimidazoles from 1-Vinyl-1H-pyrrole-2-carbaldehydes indicates the versatility of this compound in organic chemistry. These synthesized compounds exhibit intense fluorescence, making them useful in various scientific applications (Trofimov et al., 2009).
Propriétés
IUPAC Name |
1-ethenylpyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-2-8-5-3-4-6(8)7(9)10/h2-5H,1H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMWGJRTHOVYTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C=CC=C1C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Allyl N-[(1H-indol-7-yl)methyl]amine](/img/structure/B3130825.png)
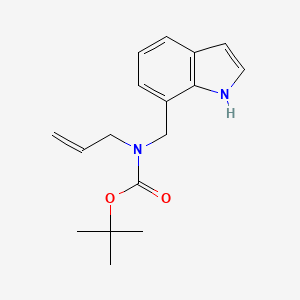

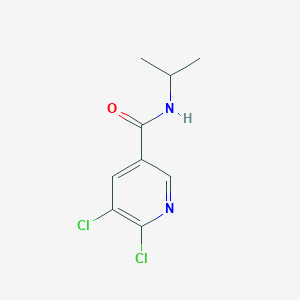
![4-[2-(Methylanilino)ethoxy]aniline](/img/structure/B3130846.png)
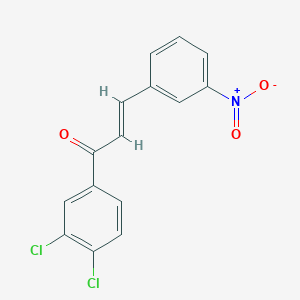
![3-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3130861.png)




![2-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B3130904.png)
